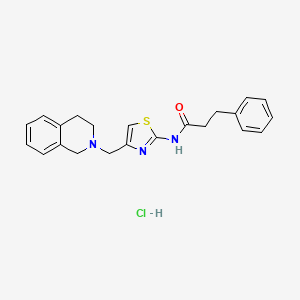

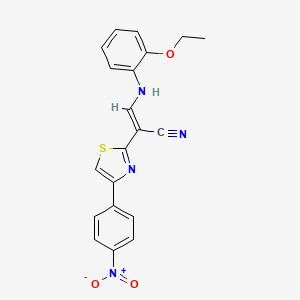

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as ENTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ENTA is a member of the acrylonitrile family, which is known for its diverse biological activities.

Scientific Research Applications

Chemosensory Applications

The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile and its derivatives have been studied for their potential as chemosensors. A study by Hranjec et al. (2012) focused on synthesizing similar compounds and assessing their ability to detect various metal cations using fluorescence spectroscopy. They found that the fluorescence intensity of these compounds significantly changed in the presence of specific cations like Zn^2+ and Ag^+, indicating potential applications in metal ion detection (Hranjec, et al., 2012).

Reductive Transformations

The reductive transformation of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, a category that includes (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, has been investigated. Frolov et al. (2005) demonstrated that reducing these compounds with lithium aluminum hydride resulted in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This finding suggests potential utility in synthetic organic chemistry for creating novel compounds (Frolov, et al., 2005).

Corrosion Inhibition

Another application of derivatives of this compound is in corrosion inhibition. Verma et al. (2016) studied the efficiency of similar compounds in inhibiting corrosion on mild steel in hydrochloric acid. Their research indicated that these compounds are effective as cathodic inhibitors and adhere well to metal surfaces, suggesting their potential use in protecting metals against corrosion (Verma, et al., 2016).

Optoelectronic Devices

The compound and its derivatives have also found applications in the field of optoelectronics. Anandan et al. (2018) synthesized related thiophene dyes for use in nonlinear optical limiting, which is critical for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The study highlighted the potential of these compounds in developing photonic or optoelectronic devices (Anandan, et al., 2018).

properties

IUPAC Name |

(E)-3-(2-ethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-2-27-19-6-4-3-5-17(19)22-12-15(11-21)20-23-18(13-28-20)14-7-9-16(10-8-14)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBSTNCXFVUCP-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)

![N-(isochroman-3-ylmethyl)-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2472538.png)

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)

![2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole](/img/structure/B2472548.png)